5-Chloro-2h-chromen-2-one
Overview
Description
“5-Chloro-2h-chromen-2-one” is a derivative of coumarin, which is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . It belongs to the benzopyrone chemical class and is considered a lactone .
Synthesis Analysis
The synthesis of “5-Chloro-2h-chromen-2-one” and its derivatives has been achieved through various methods. For instance, one study reported the preparation of key intermediates like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde through multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .
Molecular Structure Analysis
The molecular formula of “5-Chloro-2h-chromen-2-one” is C9H5ClO2 . Its average mass is 180.588 Da and its monoisotopic mass is 179.997803 Da .
Chemical Reactions Analysis
In the synthesis of “5-Chloro-2h-chromen-2-one” derivatives, key intermediates were incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .
Scientific Research Applications
Synthesis of Novel Compounds
5-Chloro-2H-chromen-2-one has been utilized in various synthetic pathways. A study describes its role in the ultrasound-promoted synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating its utility in rapid synthesis techniques (Gomha & Khalil, 2012). Additionally, microwave-assisted synthesis of novel 2H-Chromene derivatives incorporating 5-Chloro-2H-chromen-2-one has been reported, highlighting its application in producing compounds with antimicrobial activity (El Azab, Youssef, & Amin, 2014).
Molecular Docking and Structural Analyses
In the field of computational chemistry, 5-Chloro-2H-chromen-2-one derivatives have been studied through molecular docking, Hirshfeld surface, and spectroscopic analyses. These studies contribute to understanding the compound's molecular geometry, electronic properties, and potential biological interactions (Sert et al., 2018).
Development of Antimicrobial and Anticancer Agents
Research has shown the potential of 5-Chloro-2H-chromen-2-one in the development of novel compounds with antimicrobial and anticancer properties. For instance, its derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their cytotoxicity against cancer cell lines (Ambati et al., 2017).
Photochemical Synthesis
5-Chloro-2H-chromen-2-one is also utilized in photochemical synthesis. One study illustrates its role in the one-shot photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, showcasing a unique application in intramolecular Paterno-Buchi reactions (Jindal et al., 2014).
Inhibitor Studies
In the field of corrosion science, 5-Chloro-2H-chromen-2-one derivatives have been studied for their inhibitory effects in acidic media. These studies help in understanding the material's protective qualities and potential applications in industrial settings (Fitoz et al., 2017).
Future Directions
The future directions for “5-Chloro-2h-chromen-2-one” and its derivatives could involve further exploration of their biological activities. For instance, one study synthesized a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties, and found that most of the tested compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria . This suggests potential for “5-Chloro-2h-chromen-2-one” and its derivatives in the development of new antimicrobial agents.
properties
IUPAC Name |
5-chlorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFHMNIBSWVKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282544 | |
Record name | 5-Chlorocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2h-chromen-2-one | |
CAS RN |
38169-98-1 | |
Record name | 38169-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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